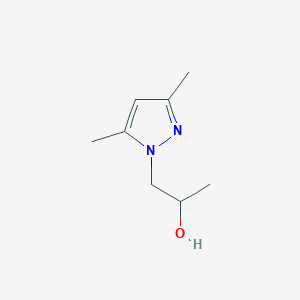

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol

説明

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol is a heterocyclic alcohol featuring a 3,5-dimethylpyrazole moiety linked to a secondary hydroxyl group at the propan-2-ol position. Its molecular formula is C₈H₁₄N₂O, with a calculated molecular weight of 154.21 g/mol (exact mass may vary based on isotopic composition). The compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing derivatives with enhanced bioactivity or coordination properties.

特性

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-4-7(2)10(9-6)5-8(3)11/h4,8,11H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOYHXQDBDXZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of 3,5-dimethylpyrazole with an appropriate alkylating agent. One common method involves the use of 3,5-dimethylpyrazole and 2-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity.

化学反応の分析

Types of Reactions

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols or amines

Substitution: Formation of various substituted pyrazole derivatives

科学的研究の応用

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

類似化合物との比較

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol

- Structure : Primary alcohol (propan-1-ol) with a 3,5-dimethylpyrazole substituent.

- Molecular Weight : ~154.21 g/mol (same formula, different isomer).

- Key Differences: The primary hydroxyl group in propan-1-ol may exhibit higher reactivity in esterification or oxidation compared to the secondary alcohol in propan-2-ol.

- Applications: Limited data, but structural analogs like 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol () suggest utility in synthesizing functionalized pyrazole derivatives for agrochemical or pharmaceutical use .

1,3-Bis(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

- Structure : Symmetric di-pyrazolyl compound with a central propan-2-ol group.

- Molecular Weight : 248.32 g/mol.

- Key Differences: Dual pyrazole rings enhance nitrogen donor capacity, making it superior for forming stable metal complexes (e.g., with transition metals like Cu²⁺ or Zn²⁺). Increased steric bulk may reduce solubility but improve thermal stability.

- Applications : Ideal as a ligand in catalysis or materials science due to its chelating ability .

1-Carbazol-9-yl-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol

- Structure : Propan-2-ol linked to carbazole (polycyclic aromatic) and 3,5-dimethylpyrazole.

- Molecular Weight : 351.47 g/mol.

- Increased lipophilicity may facilitate blood-brain barrier penetration, suggesting CNS-targeted drug applications.

- Applications : Investigated for neuropharmacological activity, leveraging carbazole’s historical use in antipsychotic and anticancer agents .

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones

- Structure: Ketone (ethanone) with aryl and pyrazolyl substituents.

- Molecular Weight : Varies by aryl group (e.g., 289.72 g/mol for 1-(4-bromophenyl) derivative).

- Key Differences :

- Ketone group enables photochemical reactivity (e.g., DNA photocleavage under UV light).

- Absence of hydroxyl reduces hydrogen-bonding capacity but improves stability under acidic conditions.

- Applications : DNA-targeting agents in photodynamic therapy or molecular biology tools .

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol

- Structure: Propan-2-ol linked to phenothiazine (tricyclic sulfur-nitrogen heterocycle) and pyrazole.

- Molecular Weight : 351.47 g/mol.

- Combines sedative (phenothiazine) and anti-inflammatory (pyrazole) pharmacophores.

- Applications: Potential dual-action therapeutic agent for neurological or inflammatory disorders .

Comparative Data Table

生物活性

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol is a heterocyclic compound characterized by a pyrazole ring with two methyl substitutions and a propanol group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic properties.

- IUPAC Name : 1-(3,5-dimethylpyrazol-1-yl)propan-2-ol

- Molecular Formula : C₈H₁₄N₂O

- CAS Number : 742097-03-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol and its derivatives. For instance, a comparative study of various pyrazole derivatives showed that certain compounds exhibited significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| 7b | 0.22 - 0.25 μg/mL | - |

| 5a | - | - |

These compounds demonstrated not only bactericidal effects but also significant inhibition of biofilm formation, surpassing the efficacy of conventional antibiotics like Ciprofloxacin .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

The biological activity of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol is thought to involve:

- Enzyme Inhibition : It may inhibit enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

- Receptor Interaction : The compound may interact with various receptors and enzymes, modifying their activity and leading to altered cellular responses.

Case Studies

A notable case study involved the evaluation of several pyrazole derivatives, including 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol, which were tested for their antimicrobial properties. The study utilized both in vitro assays and molecular docking simulations to assess binding affinities and biological efficacy against selected pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。